Dimidazon
Overview
Description
Dimidazon, also known as 4,5-Dimethoxy-2-phenyl-3(2H)-pyridazinone, is a compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Dimidazon, also known as Diminazene, is a trypanocidal agent . The primary targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress .
Biochemical Pathways
Given its targets, it can be inferred that this compound may influence pathways related to transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . The downstream effects of these pathway alterations would depend on the specific biological context and are subject to ongoing research.
Result of Action
Given its known targets, it can be hypothesized that this compound may influence processes such as transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . .
Biochemical Analysis
Cellular Effects
The cellular effects of Dimidazon are primarily related to its antibacterial and antiviral activity. By inhibiting the growth of bacteria and viruses, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimidazon can be synthesized through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the pyridazinone ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dimidazon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Dimidazon has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Dimidazon can be compared with other pyridazinone derivatives such as:
- Levosimendan
- Amipizone
- Indolidan
- Imazodan
- Pimobedan
These compounds share a similar pyridazinone core but differ in their substituents and specific biological activities . This compound is unique due to its specific substitution pattern and the resulting biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,5-dimethoxy-2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFZKJCNHBXWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074998 | |
Record name | Dimidazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660275 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3295-78-1 | |
Record name | Dimidazon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimidazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIDAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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